5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid
Description
5-{[(2E)-3-Carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid is a derivative of 5-aminosalicylic acid (5-ASA), a well-known anti-inflammatory agent used to treat inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn’s disease. Structurally, it combines a salicylic acid backbone with a (2E)-3-carboxyprop-2-enoyl group attached to the amino position. The compound’s conjugated double bond (2E configuration) and additional carboxylic acid group may influence its pharmacokinetic properties, including solubility, stability, and binding affinity .
Properties
IUPAC Name |
5-[[(E)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-8-2-1-6(5-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQRLALRSDOCPC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid typically involves the reaction of 5-aminosalicylic acid with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
Based on the search results, information is available regarding a related compound, 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1), but not specifically for “5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid”. Thus, the following information pertains to the similar compound C1.
C1: A Novel 5-Aminosalicylic Acid Derivative
5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (C1) is a novel derivative of 5-aminosalicylic acid (5-ASA) . It has demonstrated antioxidant properties in vitro and anti-inflammatory effects in mice .
Pharmacokinetic and Toxicity Profile
Preclinical studies in Wistar rats have examined the pharmacokinetics and acute toxicity of C1 .
- Routes of Administration C1 was administered intravenously (i.v.), orally (p.o.), and intraperitoneally (i.p.) to Wistar rats .
- Toxicity According to the Globally Harmonized System, C1 falls into categories 4 and 5 for i.p. and p.o. routes, respectively .
- Pharmacokinetics An RP-HPLC method was validated for quantifying C1 in plasma . Following intravenous administration (50 mg/kg), the elimination half-life was approximately 0.9 hours, with a clearance rate of 24 mL/min . After oral administration (50 mg/kg), the maximum plasma concentration was reached in about 33 minutes, with an oral bioavailability of approximately 77%, indicating ample distribution to the evaluated tissues .
Potential Therapeutic Applications
The pharmacokinetic profile of C1 suggests it is suitable for oral administration to reach the colon, which could be advantageous in treating ulcerative colitis and Crohn's disease .
- Comparison to 5-ASA and Indomethacin In vivo, the inhibition of myeloperoxidase by C1 was comparable to that of indomethacin . C1 has a longer half-life (t1/2e > 2.5 h) compared to 5-ASA (t1/2e oscillating from 0.5 to 1.5 h), suggesting a different saturable metabolism . The unbound fraction in plasma was higher for C1 than for 5-ASA or indomethacin, with about 90% of the latter reportedly binding to plasma proteins .
Mechanism of Action
The anti-inflammatory action of 5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid is primarily due to its inhibition of myeloperoxidase, an enzyme that produces reactive oxygen species during inflammation. By inhibiting this enzyme, the compound reduces oxidative stress and inflammation. Additionally, its antioxidant properties help neutralize free radicals, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison
The primary structural analog identified in the literature is 5-{[(2E)-3-bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid (referred to as C1 in ). Below is a detailed comparison:
| Parameter | 5-{[(2E)-3-Carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid | 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid (C1) |
|---|---|---|
| Molecular Weight | ~337.3 g/mol (calculated) | ~417.2 g/mol (includes Br substituent) |
| Substituents | Carboxyprop-2-enoyl group | Bromo-carboxyprop-2-enoyl group |
| Anti-inflammatory Activity | Presumed moderate (based on 5-ASA derivatives) | Potent (preclinical studies show significant reduction in inflammation) |
| Pharmacokinetics | Likely rapid clearance due to polarity | Enhanced bioavailability and prolonged half-life due to bromine substitution |
| Acute Toxicity (Rats) | Not reported in evidence | LD₅₀ > 2000 mg/kg (low acute toxicity) |
Key Findings:
Bromination Enhances Potency: The addition of a bromine atom at the 3-position of the carboxyprop-2-enoyl group in C1 significantly improves anti-inflammatory efficacy. This is attributed to increased electrophilicity and enhanced binding to inflammatory mediators like cyclooxygenase (COX) enzymes .
Pharmacokinetic Advantages : C1 exhibits improved oral bioavailability compared to the parent compound, likely due to reduced metabolic degradation. Bromine’s electron-withdrawing effect stabilizes the molecule against enzymatic hydrolysis .
Mechanistic Insights
Both compounds likely share a mechanism of action common to 5-ASA derivatives, such as inhibition of NF-κB signaling and prostaglandin synthesis. However, C1’s brominated side chain may facilitate additional interactions with cysteine residues in COX-2, enhancing its inhibitory effect.
Biological Activity
5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, also known as a derivative of 5-aminosalicylic acid (5-ASA), has garnered attention for its biological activity , particularly in anti-inflammatory and antioxidant roles. This article synthesizes findings from various studies, highlighting its pharmacokinetics, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C11H9NO6
- CAS Number: 167493-42-7
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties . In preclinical studies, it has been shown to inhibit myeloperoxidase (MPO), an enzyme involved in the production of reactive oxygen species during inflammation. The inhibition of MPO is comparable to that of indomethacin, a well-known anti-inflammatory drug .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | MPO Inhibition (%) | Reference |
|---|---|---|
| This compound | ~90% | |
| Indomethacin | ~90% | |
| 5-Aminosalicylic Acid (5-ASA) | ~85% |
Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant activity . It effectively reduces free radicals, as evidenced by its ability to diminish DPPH radical levels by approximately 90% at a concentration of 0.408 mM . This strong antioxidant capacity suggests potential applications in diseases characterized by oxidative stress.
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in Wistar rats through various administration routes: intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.). Key findings include:
- Elimination Half-life: Approximately 0.9 ± 0.2 hours for i.v. administration and longer than 2.5 hours for p.o. administration.
- Volume of Distribution: Average value of 5.2 ± 0.9 L/kg, indicating extensive distribution in tissues.
- Tissue Concentration: Maximum concentration observed in the small intestine shortly after administration, suggesting effective absorption and localized action in the gastrointestinal tract .
Table 2: Pharmacokinetic Parameters
| Administration Route | Dose (mg/kg) | Elimination Half-life (h) | Volume of Distribution (L/kg) |
|---|---|---|---|
| Intravenous | 50 | 0.9 ± 0.2 | 5.2 ± 0.9 |
| Oral | 50 | >2.5 | N/A |
| Intraperitoneal | 75 | N/A | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- MPO Inhibition: Reduces the production of reactive oxygen species, thereby alleviating oxidative stress.
- Antioxidant Properties: Scavenges free radicals, further contributing to its protective effects against cellular damage.
- Potential Modulation of Inflammatory Pathways: May influence various signaling pathways involved in inflammation, although further research is needed to elucidate these mechanisms fully .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
Q & A
Basic: What are the key synthetic strategies for preparing 5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, and how are intermediates validated?
Methodological Answer:
The synthesis typically involves coupling 2-hydroxy-5-aminobenzoic acid with (2E)-3-carboxyprop-2-enoic acid derivatives via amide bond formation. Key steps include:
- Activation of the carboxyl group : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the α,β-unsaturated carboxylic acid for nucleophilic attack by the amine .
- Reaction optimization : Design of Experiments (DOE) can minimize side reactions (e.g., hydrolysis of the enoyl group). For example, temperature (60–80°C) and solvent polarity (DMF or DMSO) significantly impact yield .
- Validation : Intermediates are characterized via ¹H NMR (e.g., δ 6.8–8.6 ppm for aromatic/olefinic protons) and IR (1680–1660 cm⁻¹ for amide C=O stretches) .
Advanced: How can α,β-unsaturated carbonyl reactivity in this compound inform mechanistic studies of Michael addition reactions?
Methodological Answer:
The enoyl moiety’s electrophilic β-carbon is susceptible to nucleophilic attack, making it a model for studying Michael addition kinetics.
- Experimental setup : React the compound with nucleophiles (e.g., thiols or amines) in buffered aqueous/organic media. Monitor progress via HPLC or UV-Vis (λ ~250–300 nm for conjugated systems) .
- Kinetic analysis : Use pseudo-first-order conditions to determine rate constants. For example, pH-dependent studies reveal how protonation states affect reactivity .
Basic: What solubility challenges arise during formulation, and how can they be addressed?
Methodological Answer:
The compound’s poor aqueous solubility (due to aromatic/amide groups) complicates biological assays. Strategies include:
- Salt formation : React with sodium bicarbonate to generate a carboxylate salt, improving water solubility .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro studies. Validate stability via HPLC over 24 hours .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
Modify the aromatic core or enoyl side chain to probe pharmacological targets:
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to enhance electrophilicity and interaction with enzyme active sites .
- Biological assays : Test antiproliferative activity using MTT assays (e.g., IC₅₀ values against cancer cell lines). Correlate results with Hammett σ constants to quantify electronic effects .
Advanced: How should researchers address contradictory data in spectroscopic characterization (e.g., IR vs. NMR)?
Methodological Answer:
Discrepancies often arise from sample purity or dynamic effects:
- Purity validation : Use HPLC-MS to confirm >95% purity. Impurities (e.g., unreacted starting material) can obscure NMR/IR signals .
- Dynamic NMR : For tautomeric equilibria (e.g., keto-enol shifts), perform variable-temperature NMR to resolve splitting patterns .
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.6 ppm) and carbonyl carbons (δ ~165–175 ppm) .
- IR spectroscopy : Confirm amide (1650 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches.
- High-resolution MS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₀N₂O₅: 267.0618) .
Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis) .
- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate amide coupling. DOE reveals optimal catalyst loading (e.g., 5 mol%) .
Advanced: How can computational methods predict the compound’s enzyme inhibition potential?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Focus on hydrogen bonding with the carboxylate group .
- MD simulations : Simulate binding stability over 100 ns to assess residence time. Correlate with IC₅₀ values from enzymatic assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
